2,3,5,6-Tetrafluoropyridine-4-propionic acid
Description
Historical Context and Discovery
The development of 2,3,5,6-tetrafluoropyridine-4-propionic acid emerges from the broader historical progression of fluorinated pyridine chemistry that began in earnest during the 1960s. The synthesis of tetrafluoropyridine compounds has its roots in early work on perfluoropyridine derivatives, where the first reported synthetic methods for obtaining perfluorinated pyridines occurred in the early 1960s and involved defluorination of perfluoropiperidine. These pioneering efforts established the fundamental approaches to fluorinated pyridine synthesis that would later enable the development of more complex derivatives such as this compound.
The evolution of tetrafluoropyridine chemistry gained significant momentum when Chambers and colleagues, followed by Banks and co-workers, published similar methods for the synthesis of polyfluoropyridines in 1964 and 1965. These researchers demonstrated that tetrafluoropyridine derivatives could be prepared by heating pentachloropyridine in an autoclave with anhydrous potassium fluoride, establishing halogen exchange as a fundamental strategy in this field. The development of 2,3,5,6-tetrafluoropyridine specifically became possible through advances in selective fluorination techniques, where pentafluoropyridine was converted to 2,3,5,6-tetrafluoropyridine using palladium catalysts at high temperatures.
The incorporation of propanoic acid functionality into tetrafluoropyridine systems represents a more recent advancement, reflecting the growing interest in combining fluorinated heterocycles with biologically relevant functional groups. While the exact discovery date of this compound is not explicitly documented in the available literature, its development likely occurred as part of the broader expansion of fluorinated pharmaceutical intermediates that has characterized modern medicinal chemistry research. The compound's emergence as a research target reflects the recognition that fluorine-containing aromatic compounds serve as valuable intermediates in the development of medicines, pesticides, dyes, and specialized reagents.
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for both heterocyclic and carboxylic acid naming systems. The compound is formally designated as 2,3,5,6-tetrafluoro-4-pyridinepropanoic acid according to Chemical Abstracts Service nomenclature. Alternative accepted names include 3-(2,3,5,6-tetrafluoropyridin-4-yl)propanoic acid, which emphasizes the propanoic acid chain attachment to the tetrafluoropyridine core.
The molecular structure of this compound can be comprehensively described through multiple chemical notation systems. The molecular formula C₈H₅F₄NO₂ indicates the presence of eight carbon atoms, five hydrogen atoms, four fluorine atoms, one nitrogen atom, and two oxygen atoms. The compound's structural representation through Simplified Molecular Input Line Entry System notation is expressed as C(CC(=O)O)C1=C(C(=NC(=C1F)F)F)F, which systematically describes the connectivity pattern within the molecule.
Table 1: Structural and Physical Properties of this compound
The stereochemical classification of this compound places it within the category of fluorinated aromatic carboxylic acids. The tetrafluoropyridine core belongs to the class of perfluorinated heterocycles, specifically representing a partially fluorinated pyridine derivative where four of the five possible hydrogen positions have been replaced with fluorine atoms. The propanoic acid side chain introduces additional structural complexity through the presence of a saturated three-carbon chain terminating in a carboxyl group.
Significance in Fluorinated Heterocyclic Chemistry
The significance of this compound in fluorinated heterocyclic chemistry stems from its unique combination of multiple fluorine substituents with carboxylic acid functionality, creating a molecular platform that exemplifies the sophisticated design principles of modern fluorinated pharmaceuticals. The incorporation of fluorine atoms into heterocyclic systems represents one of the most important developments in contemporary organic chemistry, as these modifications can dramatically alter molecular properties including metabolic stability, lipophilicity, and biological activity.
The tetrafluoropyridine core of this compound demonstrates the concept of site-selective fluorine incorporation, where the strategic placement of fluorine atoms at the 2,3,5,6-positions creates a unique electronic environment around the pyridine nitrogen atom. Research has shown that such fluorination patterns can significantly influence the reactivity of the remaining hydrogen-bearing carbon atoms, as demonstrated in studies of pentafluoropyridine derivatives where nucleophilic substitution reactions occur with high site selectivity. The controlled substitution patterns observed in reactions of pentafluoropyridine with hydroxybenzaldehydes under various conditions illustrate the sophisticated reactivity profiles that emerge from strategic fluorine placement.
Table 2: Electronic and Chemical Properties Influenced by Fluorination
| Property Category | Effect of Fluorination | Relevance to this compound |
|---|---|---|
| Electronic Distribution | Increased electron withdrawal | Enhanced acidity of carboxylic acid group |
| Hydrogen Bonding | Modified donor/acceptor properties | Altered intermolecular interactions |
| Conformational Behavior | Restricted rotational freedom | Defined spatial orientation of functional groups |
| Chemical Stability | Enhanced metabolic resistance | Improved pharmaceutical potential |
The propanoic acid functionality in this compound represents a critical structural feature that bridges the gap between fluorinated heterocyclic chemistry and biological systems. Carboxylic acids serve as essential pharmacophores in numerous pharmaceutical compounds, and their combination with fluorinated aromatic systems creates opportunities for developing compounds with enhanced bioavailability and target selectivity. The three-carbon linker between the tetrafluoropyridine ring and the carboxylic acid group provides sufficient conformational flexibility to allow optimal binding interactions while maintaining the electronic benefits of the fluorinated aromatic system.
The broader implications of compounds like this compound extend to their role as synthetic intermediates in the preparation of more complex fluorinated molecules. The field of fluorinated heterocyclic chemistry has identified such compounds as valuable building blocks for constructing pharmaceutical agents, agrochemicals, and specialized materials. The unique reactivity patterns exhibited by fluorinated pyridines, combined with the versatile chemistry of carboxylic acids, position this compound as a potentially important intermediate in synthetic organic chemistry.
The compound's significance is further enhanced by its representation of current trends in fluorinated heterocyclic design, where researchers increasingly focus on creating molecules that combine multiple beneficial properties within a single structural framework. The tetrafluoropyridine core provides the electronic and steric benefits associated with fluorination, while the propanoic acid chain offers opportunities for further synthetic elaboration and biological recognition. This dual functionality exemplifies the sophisticated approach to molecular design that characterizes contemporary fluorinated heterocyclic chemistry, where compounds are engineered to serve multiple roles in complex synthetic and biological systems.
Properties
IUPAC Name |
3-(2,3,5,6-tetrafluoropyridin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-5-3(1-2-4(14)15)6(10)8(12)13-7(5)11/h1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKYZXITFXJYBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=C(C(=NC(=C1F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10639941 | |
| Record name | 3-(2,3,5,6-Tetrafluoropyridin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10639941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916792-08-0 | |
| Record name | 2,3,5,6-Tetrafluoro-4-pyridinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916792-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,3,5,6-Tetrafluoropyridin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10639941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2,3,5,6-Tetrafluoropyridine
2,3,5,6-Tetrafluoropyridine is a crucial precursor for the target compound. Its preparation is well-documented and involves selective defluorination or nucleophilic substitution of pentafluoropyridine.
Hydrodefluorination of Pentafluoropyridine:
Pentafluoropyridine undergoes catalytic hydrodefluorination using palladium catalysts or rhodium complexes under controlled conditions to selectively remove one fluorine atom, yielding 2,3,5,6-tetrafluoropyridine. For example, heating pentafluoropyridine with HBr in sulpholane at 200 °C for 48 hours produces a mixture with 21% 2,3,5,6-tetrafluoropyridine, which can be isolated by extraction.
Another approach uses [Rh(μ-H)(1,3-bis(diisopropylphosphanyl)propane)]2 with triethylsilane in benzene-d6 at 50 °C for 48 hours under inert atmosphere, yielding various fluoropyridine derivatives including 2,3,5,6-tetrafluoropyridine with yields around 11% in complex mixtures.Nucleophilic Substitution on Pentafluoropyridine:
Pentafluoropyridine can be reacted with nucleophiles under basic conditions to substitute the fluorine at the 4-position selectively. For instance, malononitrile reacts with pentafluoropyridine in the presence of potassium carbonate in DMF at reflux to give 4-(malononitrile)-2,3,5,6-tetrafluoropyridine, demonstrating the feasibility of functionalization at the 4-position.Thermal Defluorination:
Thermal treatment of pentafluoropyridine in the presence of suitable reagents can yield 2,3,5,6-tetrafluoropyridine with high purity and yields over 90%.
| Method | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrodefluorination with HBr | 200 °C, 48 h, sulpholane solvent | ~21% | Requires extraction and purification |
| Rhodium-catalyzed hydrodefluorination | 50 °C, 48 h, benzene-d6, inert atmosphere | 11% (in mixture) | Produces multiple fluoropyridines |
| Thermal defluorination | Various, see Table 1 in JP patent | >90% | High purity, good yield |
| Nucleophilic substitution | K2CO3, DMF, reflux | High | Enables substitution at 4-position (e.g., malononitrile) |
Summary Table of Preparation Steps
| Step | Starting Material | Reaction Type | Conditions/Notes | Outcome |
|---|---|---|---|---|
| 1. Preparation of 2,3,5,6-tetrafluoropyridine | Pentafluoropyridine | Hydrodefluorination / Substitution | Catalysts: Pd, Rh; Temp: 50-200 °C; Solvents: sulpholane, benzene | High purity tetrafluoropyridine |
| 2. Nucleophilic substitution at 4-position | 2,3,5,6-tetrafluoropyridine or pentafluoropyridine | Nucleophilic aromatic substitution | Base: K2CO3; Solvent: DMF; Nucleophile: malononitrile or propionic acid precursor | 4-substituted tetrafluoropyridine derivative |
| 3. Functional group transformation | 4-substituted intermediate | Hydrolysis, reduction, or coupling | Acid/base hydrolysis or transition metal catalysis | 2,3,5,6-Tetrafluoropyridine-4-propionic acid |
Research Findings and Notes
The strong electron-withdrawing effect of fluorine atoms on the pyridine ring facilitates nucleophilic aromatic substitution at the 4-position, which is less hindered and more electrophilic.
Hydrodefluorination reactions require careful control of temperature and catalyst to avoid over-reduction or multiple substitutions.
The use of polar aprotic solvents (e.g., DMF) and bases such as potassium carbonate enhances nucleophilic substitution efficiency.
High purity 2,3,5,6-tetrafluoropyridine can be obtained with yields exceeding 90% using thermal defluorination methods.
Functionalization at the 4-position with carboxylic acid groups or their precursors is feasible and can be optimized by selecting appropriate nucleophiles and reaction conditions.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) Reactions
The tetrafluoropyridine core is highly activated for nucleophilic substitution due to the electron-withdrawing effects of fluorine atoms. Key reactive positions include:
For example:
-
Reaction with benzylamine at 120°C in sulfolane replaces fluorine atoms with benzylamino groups, forming derivatives like N,N-dibenzyl-2,6-diamino-3,5-difluoropyridine .
Carboxylic Acid Functional Group Reactions
The propionic acid moiety undergoes typical acid-catalyzed transformations:
Esterification
-
Reacts with alcohols (e.g., ethanol) under acidic conditions (H₂SO₄) to form esters:
C₈H₅F₄NO₂ + ROH → C₈H₅F₄NO₂R + H₂O
Amidation
-
Reacts with amines (e.g., benzylamine) using coupling agents (e.g., EDC, DCC) to yield amides:
C₈H₅F₄NO₂ + RNH₂ → C₈H₅F₄NHR + H₂O
Salt Formation
-
Neutralizes with bases (e.g., NaOH) to form water-soluble salts:
C₈H₅F₄NO₂ + NaOH → C₈H₄F₄NO₂Na + H₂O
Metal-Catalyzed Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed couplings:
| Reaction Type | Reagents | Product | Conditions | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acids | Biaryl derivatives | Pd(PPh₃)₄, K₂CO₃, 80°C | |
| Heck | Alkenes | Alkenylated pyridines | Pd(OAc)₂, PPh₃, DMF |
For instance, coupling with benzoyl chloride in the presence of CuCl yields 4-benzoyl-2,3,5,6-tetrafluoropyridine analogs .
Hydrogenolysis
The compound may undergo hydrogenation under catalytic conditions (e.g., H₂/Pd-C):
Acid-Catalyzed Cyclization
Under dehydrating conditions (e.g., H₂SO₄, Δ), the propionic acid group can cyclize to form lactones or fused heterocycles.
Scientific Research Applications
Medicinal Chemistry
2,3,5,6-Tetrafluoropyridine-4-propionic acid is utilized in the development of pharmaceutical compounds due to its ability to modify biological activity through fluorination.
- Case Study : Research has shown that derivatives of this compound exhibit promising activity against various diseases. For instance, it has been used as an intermediate in synthesizing antiviral agents targeting Hepatitis C Virus (HCV) and other viral infections .
Agrochemicals
Fluorinated compounds are known for their enhanced biological activity and stability in agrochemical formulations.
- Case Study : In agricultural applications, derivatives of tetrafluoropyridine have been developed as effective pesticides and herbicides. These compounds demonstrate improved efficacy against pests while minimizing environmental impact .
Material Science
The compound's unique properties make it suitable for developing advanced materials.
- Application Example : Researchers are exploring its use in creating high-performance polymers and coatings that require enhanced thermal stability and chemical resistance .
Comparative Data Table
| Application Area | Compound Derivative | Activity/Outcome |
|---|---|---|
| Medicinal Chemistry | Antiviral Agents | Effective against HCV |
| Agrochemicals | Pesticides | Enhanced efficacy against pests |
| Material Science | High-performance Polymers | Improved thermal stability |
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoropyridine-4-propionic acid is primarily related to its ability to interact with biological molecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The fluorine atoms on the pyridine ring can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the propionic acid group can interact with active sites in enzymes, affecting their catalytic functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, electronic, and functional differences between 2,3,5,6-Tetrafluoropyridine-4-propionic acid and analogous tetrafluoropyridine derivatives:
Key Comparative Insights:
Electronic Effects :
- The propionic acid substituent in the target compound introduces strong electron-withdrawing effects (-I, -M), further polarizing the tetrafluoropyridine ring compared to methyl (-CH₃, +I) or phenyl (-C₆H₅, -M) groups .
- Fluorine atoms at the 2,3,5,6-positions enhance electrophilic substitution resistance but activate the ring for nucleophilic attack at the 4-position .
Solubility and Reactivity :
- The carboxylic acid group improves aqueous solubility (pH-dependent) versus the lipophilic methyl or phenyl derivatives. This property is critical for biological applications, as seen in derivatives like (E)-1-phenyl-N-(2,3,5,6-tetrafluoropyridin-4-yl)methanimine, which exhibits antibacterial activity .
- Thioether derivatives (e.g., 4-(cyclohexylthio)-tetrafluoropyridine) show distinct reactivity in sulfur-mediated coupling reactions .
Synthetic Utility :
- The parent compound (2,3,5,6-tetrafluoropyridine) is synthesized via diazotization (47% yield) and serves as a versatile precursor .
- Suzuki-Miyaura cross-coupling enables aryl functionalization (e.g., 4-(3,5-difluorophenyl)-tetrafluoropyridine) with high yields (72%) .
Biological Relevance :
- Propionic acid derivatives are advantageous in drug design due to their ability to form salts or interact with enzymes via H-bonding. In contrast, methyl or hydrazine derivatives are more suited for coordination chemistry or agrochemicals .
Thermodynamic and Spectral Properties :
- DFT studies on related compounds (e.g., N-(2,3,5,6-Tetrafluoropyridine-4-yl)formamide) reveal narrow HOMO-LUMO gaps (~4.5 eV), indicating high reactivity. The propionic acid group likely further reduces this gap, enhancing electrophilicity .
Biological Activity
Chemical Structure and Properties
2,3,5,6-Tetrafluoropyridine-4-propionic acid is a fluorinated organic compound with the molecular formula and a molecular weight of 223.12 g/mol. Its structure features a pyridine ring substituted with four fluorine atoms and a propionic acid group, which significantly influences its chemical reactivity and biological activity.
The biological activity of this compound primarily arises from its ability to interact with various biological molecules. The fluorine atoms on the pyridine ring facilitate strong hydrogen bonding and electrostatic interactions with amino acid residues in proteins. This can lead to the inhibition or modulation of enzyme activity. Furthermore, the propionic acid group allows for interactions with active sites in enzymes, affecting their catalytic functions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various Gram-positive and Gram-negative bacterial strains. The compound shows promise in inhibiting the growth of pathogenic bacteria such as Pseudomonas aeruginosa, which is known for its resistance to multiple drugs. The mechanism involves disrupting quorum sensing pathways that are crucial for bacterial virulence and biofilm formation .
Case Study: Inhibition of Pseudomonas aeruginosa
A study demonstrated that derivatives of this compound could inhibit the production of pyocyanin, a virulence factor produced by Pseudomonas aeruginosa. The inhibition was assessed using titration assays where varying concentrations of the compound were tested against wild-type strains of the bacteria. Results showed a significant reduction in pyocyanin levels at concentrations as low as 100 µM .
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Research involving peripheral blood mononuclear cells indicated that the compound could significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IFN-γ. This suggests potential therapeutic applications in treating chronic inflammatory diseases .
Toxicity Profile
Despite its biological activities, safety assessments reveal that this compound can cause skin irritation and serious eye damage upon contact. Safety data sheets recommend handling it with care to avoid exposure .
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Pyridine ring with four fluorines and propionic acid | Antimicrobial and anti-inflammatory |
| 2,3,5,6-Tetrafluoropyridine | Pyridine ring with four fluorines | Limited biological interactions |
| 2,3,5,6-Tetrafluorobenzoic acid | Benzene ring with four fluorines | Different reactivity and electronic properties |
| 2,3,5,6-Tetrafluoropyridine-4-carboxylic acid | Similar to propionic acid variant | Affects solubility and reactivity |
This table illustrates the uniqueness of this compound due to its combination of fluorinated structure and propionic acid functionality.
Q & A
Q. What are the common synthetic routes for 2,3,5,6-Tetrafluoropyridine-4-propionic acid, and how are intermediates characterized?
Answer: The synthesis typically involves fluorination of pyridine derivatives followed by propionic acid functionalization. A key intermediate, 2,3,5,6-tetrafluoropyridine, is synthesized via halogen-exchange reactions using fluorinating agents like KF or HF in polar solvents. The propionic acid moiety is introduced through nucleophilic substitution or coupling reactions (e.g., using 4-bromo-2,3,5,6-tetrafluoropyridine with a malonic ester derivative). Characterization of intermediates employs:
- NMR spectroscopy (¹⁹F and ¹H) to confirm fluorination patterns and substitution sites.
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve structural ambiguities .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
Answer:
- High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) to quantify purity, using C18 columns and acetonitrile/water gradients .
- Differential scanning calorimetry (DSC) to detect thermal impurities or polymorphic forms.
- Elemental analysis (C, H, N, F) to verify stoichiometric consistency with the molecular formula .
Advanced Research Questions
Q. How can researchers optimize fluorination efficiency while minimizing side reactions in the synthesis of tetrafluoropyridine intermediates?
Answer: Fluorination efficiency depends on:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may promote decomposition; anhydrous conditions are critical.
- Catalyst use : Crown ethers or phase-transfer catalysts improve fluoride ion availability in heterogeneous systems.
- Temperature control : Lower temperatures (0–50°C) reduce defluorination or ring-opening side reactions.
Data contradiction resolution : Discrepancies in fluorination yields often arise from trace moisture or competing pathways. Use ¹⁹F NMR to identify byproducts (e.g., trifluoroacetic acid derivatives) and adjust reaction conditions iteratively .
Q. What strategies mitigate decomposition of this compound under thermal or acidic conditions?
Answer:
- Stabilization via derivatization : Convert the propionic acid to a methyl ester or amide to reduce acidity-driven degradation.
- Storage conditions : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation.
- Buffered solutions : Use pH 7–8 buffers (e.g., phosphate) in aqueous experiments to avoid acid-catalyzed decomposition .
Q. How can regioselective functionalization of the pyridine ring be achieved for derivative synthesis?
Answer:
- Directed ortho-metalation : Use lithiating agents (e.g., LDA) with directing groups (e.g., amides) to install substituents at specific positions.
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids at the 4-position, leveraging the electron-withdrawing effect of fluorine atoms to activate the ring .
Q. What are the challenges in interpreting ¹⁹F NMR spectra of fluorinated pyridine derivatives?
Answer:
- Signal overlap : Multiple fluorine atoms cause complex splitting patterns. Use high-field instruments (≥400 MHz) and decoupling techniques.
- Solvent effects : Deuterated solvents (e.g., CDCl₃) may shift signals; internal standards (e.g., CFCl₃) improve reproducibility.
- Quantitative analysis : Integrate peaks cautiously due to variable relaxation times; reference spectra of known analogs are critical .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported fluorination yields across studies?
Answer:
- Reproduce conditions rigorously : Document solvent purity, moisture levels, and catalyst batch variations.
- Byproduct analysis : Use LC-MS or GC-MS to identify undocumented impurities (e.g., partially fluorinated intermediates).
- Collaborative validation : Cross-check results with independent labs using standardized protocols .
Safety and Handling
Q. What precautions are essential for handling fluorinated pyridine derivatives in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure.
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal; segregate fluorinated waste due to environmental persistence .
Q. How can researchers mitigate the environmental impact of fluorinated byproducts?
Answer:
- Green chemistry approaches : Replace HF with safer fluorinating agents (e.g., XtalFluor-E).
- Degradation studies : Investigate advanced oxidation processes (AOPs) or biodegradation pathways for persistent perfluorinated compounds .
Methodological Gaps and Future Directions
Q. What advanced computational methods aid in predicting reactivity and stability of fluorinated pyridines?
Answer:
- Density functional theory (DFT) : Model transition states for fluorination reactions to optimize pathways.
- Molecular dynamics (MD) simulations : Predict solvation effects and degradation kinetics in aqueous media .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
